molecular formula C13H20N2 B1356441 5-Methyl-2-(4-methyl-1-piperidinyl)aniline CAS No. 946719-45-5

5-Methyl-2-(4-methyl-1-piperidinyl)aniline

Cat. No. B1356441
CAS RN: 946719-45-5
M. Wt: 204.31 g/mol
InChI Key: VOBHHJBUKYXVQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-2-(4-methyl-1-piperidinyl)aniline is a chemical compound with the molecular formula C12H18N2 . It has a molecular weight of 190.29 . The compound is solid in physical form

Scientific Research Applications

Synthesis of Pharmaceutical Intermediates

5-Methyl-2-(4-methyl-1-piperidinyl)aniline and its derivatives play a significant role in the synthesis of key pharmaceutical intermediates. For instance, an optimized synthesis method has been developed for methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, a key intermediate in creating new generation narcotic analgesics, such as remifintanil and novel fentanyl analogues (Kiricojevic et al., 2002).

Acid-Base Bifunctional Catalysis

The compound has been used in studies exploring the use of acid-base bifunctional ionic liquids as catalysts. This research focused on reactions involving aniline and dimethyl carbonate, demonstrating the compound's utility in understanding new catalytic processes (Zhang et al., 2010).

NMR Spectroscopy and Structural Analysis

NMR spectroscopy techniques have been applied to analyze compounds like N-(1,2,5-trimethyl-4-piperidylidene)aniline, providing insights into their structural configuration. Such studies contribute significantly to our understanding of the molecular structure and properties of these compounds (Aliev et al., 1989).

Synthesis of Piperidine Derivatives

5-Methyl-2-(4-methyl-1-piperidinyl)aniline derivatives have been used in the synthesis of functionalized piperidine derivatives, demonstrating the potential of these compounds in creating diverse chemical structures (Shaterian & Azizi, 2013).

Analgesic Activity

Research has been conducted on the synthesis and analgesic activity of ring-methylated 1-substituted 4-propananilidopiperidines, highlighting the relevance of 5-Methyl-2-(4-methyl-1-piperidinyl)aniline derivatives in pharmacological studies (Riley et al., 1973).

properties

IUPAC Name

5-methyl-2-(4-methylpiperidin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-10-5-7-15(8-6-10)13-4-3-11(2)9-12(13)14/h3-4,9-10H,5-8,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOBHHJBUKYXVQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C=C(C=C2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-(4-methyl-1-piperidinyl)aniline

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